molecular formula C15H13FN2O5S B2875520 [3-(4-Fluoro-2-nitrophenoxy)-2-thienyl](morpholino)methanone CAS No. 303152-79-6

[3-(4-Fluoro-2-nitrophenoxy)-2-thienyl](morpholino)methanone

Cat. No.: B2875520
CAS No.: 303152-79-6
M. Wt: 352.34
InChI Key: YSPVMEUERCDKDU-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone” is a chemical compound with the molecular formula C15H13FN2O5S . It has an average mass of 352.337 Da and a monoisotopic mass of 352.052917 Da . It is also known by other synonyms such as “4-[3-(4-fluoro-2-nitrophenoxy)thiophene-2-carbonyl]morpholine” and "Methanone, [3-(4-fluoro-2-nitrophenoxy)-2-thienyl]-4-morpholinyl" .


Physical And Chemical Properties Analysis

“3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone” has a molecular weight of 352.34 . More detailed physical and chemical properties could not be found at this time.

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • Development of Chiral Morpholinone Heterocycles : A study highlighted the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones, leading to the formation of unusual morpholinone heterocycles. These compounds could be further transformed into γ-hydroxy amino esters, indicating the compound's utility in synthesizing complex organic structures with potential biological applications (Phillips, Reynolds, & Scheidt, 2008).

  • Antitumor Activity : Another research explored the synthesis of a 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone derivative and tested its antitumor activity against several cancer cell lines. The study suggests the compound's potential in developing new therapeutic agents (Tang & Fu, 2018).

Advanced Material Synthesis

  • Creation of Soluble Thermally Stable Polymers : Research into novel species of soluble thermally stable poly(keto ether ether amide)s involved the synthesis of a new diamine containing keto and ether groups, showcasing the role of such chemical compounds in advancing materials science for applications requiring high thermal stability and solubility (Sabbaghian et al., 2015).

Fluorescent Labeling and Detection

  • High-Performance Liquid Chromatography : The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, related to the structure of the compound , as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography, underlines the importance of such compounds in enhancing detection sensitivity and specificity in biochemical assays (Watanabe & Imai, 1981).

Safety and Hazards

While specific safety and hazard information for “3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone” is not available, related compounds such as “3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid” have safety information available. It is classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . It’s always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-10-1-2-12(11(9-10)18(20)21)23-13-3-8-24-14(13)15(19)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVMEUERCDKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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